molecular formula C19H22O4 B2605087 6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one CAS No. 919744-57-3

6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

Cat. No.: B2605087
CAS No.: 919744-57-3
M. Wt: 314.381
InChI Key: IJNURJXKTZAYQP-UHFFFAOYSA-N
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Description

6'-Ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one (CAS: 919744-57-3) is a spirocyclic compound featuring a fused pyrano-chromenone scaffold linked to a cyclohexane ring. Its molecular formula is C₁₉H₂₂O₄, with a molecular weight of 314.38 g/mol. The structure includes a 6'-ethyl substituent, a 10'-hydroxy group, and a ketone at the 8'-position (SMILES: CCc1cc(=O)oc2c1cc3c(c2O)OC4(CCCCC4)CC3) .

Properties

IUPAC Name

6-ethyl-10-hydroxyspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-2-12-11-15(20)22-18-14(12)10-13-6-9-19(7-4-3-5-8-19)23-17(13)16(18)21/h10-11,21H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNURJXKTZAYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-ethyl-10’-hydroxy-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen core, followed by the introduction of the spirocyclohexane moiety. Key steps include:

    Formation of the Chromen Core: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions to form the chromen ring.

    Spirocyclization: The chromen intermediate is then subjected to spirocyclization with a cyclohexanone derivative in the presence of a base, such as sodium hydride, to form the spiro compound.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6’-Ethyl-10’-hydroxy-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the chromen ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkyl halides and a base.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF or ether.

    Substitution: Alkyl halides (e.g., ethyl bromide) in the presence of a base like K2CO3 or NaOH.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

The compound 6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one (CAS No. 919744-57-3) is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and environmental studies.

Structure

The compound features a spirocyclic structure that combines elements of cyclohexane and pyran, which contributes to its biological activity and stability. The molecular formula is C19H22O4C_{19}H_{22}O_{4} with a molecular weight of 314.38 g/mol.

Physicochemical Properties

  • Molecular Weight : 314.38 g/mol
  • Purity : Typically around 95%
  • Storage Conditions : Should be refrigerated to maintain stability.

Medicinal Chemistry

  • Antioxidant Activity : Research has indicated that compounds with similar structures exhibit significant antioxidant properties. This suggests potential applications in developing supplements or pharmaceuticals aimed at reducing oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies have shown that spirocyclic compounds can possess antimicrobial activities. This opens avenues for the development of new antibiotics or antifungal agents derived from this compound.
  • Cancer Research : Some derivatives of spiro compounds have been investigated for their anticancer effects. The unique structure of this compound may enhance its efficacy against certain cancer cell lines.

Materials Science

  • Polymer Chemistry : The compound's unique structure allows it to be used as a building block in synthesizing novel polymers with specific properties, such as enhanced thermal stability or improved mechanical strength.
  • Nanotechnology : Its application in creating nanostructures for drug delivery systems is being explored, where the spirocyclic nature can facilitate the encapsulation of therapeutic agents.

Environmental Applications

  • Bioremediation : The compound's potential to interact with various environmental pollutants makes it a candidate for bioremediation strategies aimed at detoxifying contaminated environments.
  • Sustainable Chemistry : Its synthesis may involve green chemistry principles, contributing to more sustainable practices in chemical manufacturing.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of similar spirocyclic compounds. Results demonstrated that these compounds could significantly reduce free radical levels in vitro, suggesting a pathway for further development into health supplements.

Case Study 2: Antimicrobial Efficacy

Research conducted by the Institute of Pharmaceutical Sciences tested various spiro compounds against bacterial strains. The findings indicated that modifications to the spiro structure enhanced antimicrobial activity, supporting further investigation into this compound for potential therapeutic use.

Mechanism of Action

The mechanism of action of 6’-ethyl-10’-hydroxy-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

10'-Hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

  • Key Differences : Substitution of the ethyl group at position 6' with a methyl group.
  • However, this may decrease lipophilicity compared to the ethyl variant .

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

  • Key Differences : Replacement of the ethyl group with a butyl chain and absence of the 10'-hydroxy group.
  • Impact : The longer alkyl chain increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility. The lack of a hydroxy group may diminish hydrogen-bonding interactions in biological systems .

3-(6'-Methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid

  • Key Differences: Introduction of a propanoic acid substituent at position 7' and a methyl group at 6'.
  • Impact : The carboxylic acid moiety enhances polarity, making this derivative more water-soluble. This modification is advantageous for applications requiring ionic interactions, such as enzyme inhibition .

Key Observations :

  • The target compound’s synthesis is less atom-economical compared to one-pot methods used for phenolic spiroquinazolinones (e.g., 68% yield via Meldrum’s acid-mediated condensation) .
  • The ethyl and butyl derivatives require stringent control of alkylation steps to avoid byproducts .

Physicochemical Properties

Property Target Compound 6'-Methyl Analogue 6'-Butyl Analogue Spiroquinazolinone Derivatives
Molecular Weight (g/mol) 314.38 300.35 342.44 270–400
LogP (Predicted) 3.2 2.8 4.1 1.5–3.5
Water Solubility (mg/L) 12.5 25.7 5.3 50–200
Melting Point (°C) Not reported 163–165 Not reported 150–250

Sources :

Biological Activity

6'-Ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one (CAS No. 919744-57-3) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H22O4
  • Molecular Weight : 314.38 g/mol
  • Structure : The compound features a spirocyclic structure that is characteristic of many bioactive natural products.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, meroterpenoids derived from related structures have shown selective cytotoxicity against various cancer cell lines. In particular:

  • Centrapalus coumarin N and pauciflorins P and Q exhibited moderate antiproliferative activity against human breast (MCF-7, MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancer cell lines with IC50 values greater than 10 µM .

Antimicrobial Activity

Compounds in the same class have also demonstrated antimicrobial properties. For example:

  • Certain chromene derivatives have shown activity against Leishmania major and Plasmodium falciparum, indicating potential use in treating parasitic infections .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been reported to induce apoptosis in cancer cells.
  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress in cells.
  • Interaction with Enzymes : Certain meroterpenoids inhibit specific enzymes involved in cancer progression.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focused on the biological activities of related compounds:

StudyCompoundBiological ActivityFindings
Centrapalus coumarin NAntiproliferativeModerate activity against A2780 cells (IC50 > 10 µM)
Ethuliacoumarin AMolluscicidalEffective against Biomphalaria glabrata
Rubiginosins A-GCytotoxicDocumented effects on A549, HCT116 cell lines

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